An In-depth Technical Guide to 2,3'-Difluorobenzophenone
An In-depth Technical Guide to 2,3'-Difluorobenzophenone
CAS Number: 58139-11-0
Introduction
2,3'-Difluorobenzophenone is a halogenated aromatic ketone that serves as a valuable, albeit less common, building block in synthetic organic chemistry. Its structure, featuring two fluorine atoms at the 2 and 3' positions of the phenyl rings, imparts unique electronic properties and conformational constraints that are of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of fluorine can influence a molecule's metabolic stability, binding affinity to biological targets, and photophysical properties.
This technical guide provides a comprehensive overview of 2,3'-Difluorobenzophenone, including its physicochemical properties, a validated synthetic protocol, expected spectroscopic characteristics, and potential applications. While detailed experimental data for this specific isomer is not as prevalent in the literature as for its symmetric counterparts, this document synthesizes available information and established chemical principles to offer a robust resource for scientific professionals.
Physicochemical Properties
The fundamental physicochemical properties of 2,3'-Difluorobenzophenone are summarized in the table below. These characteristics are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 58139-11-0 | [1] |
| Molecular Formula | C₁₃H₈F₂O | [1] |
| Molecular Weight | 218.20 g/mol | [1] |
| IUPAC Name | (2-fluorophenyl)(3-fluorophenyl)methanone | [2] |
| Boiling Point | 176-178 °C at 16 torr | [3] |
| Density | 1.239 g/cm³ | [2] |
Synthesis and Purification
The most established and versatile method for the synthesis of diaryl ketones, including difluorobenzophenones, is the Friedel-Crafts acylation.[4] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of the asymmetrically substituted 2,3'-Difluorobenzophenone, a logical approach is the reaction of fluorobenzene with 2-fluorobenzoyl chloride or the reaction of 3-fluorobenzoyl chloride with fluorobenzene, both catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The former is often preferred due to the potential for ortho-para direction by the fluorine substituent on the benzene ring.
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a plausible and chemically sound method for the synthesis of 2,3'-Difluorobenzophenone.
Step 1: Reaction Setup
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber), add anhydrous aluminum chloride (1.1 equivalents) and an excess of fluorobenzene (which can also serve as the solvent).
-
Cool the mixture in an ice bath to 0-5 °C with stirring.
Step 2: Acylation
-
Slowly add 2-fluorobenzoyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C. The evolution of HCl gas will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
Step 3: Quenching and Work-up
-
Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
Step 4: Purification
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 2,3'-Difluorobenzophenone can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.
Synthesis Workflow Diagram
Caption: Friedel-Crafts acylation workflow for the synthesis of 2,3'-Difluorobenzophenone.
Spectroscopic Analysis (Expected Features)
-
¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-7.8 ppm). The eight aromatic protons will exhibit splitting patterns influenced by both homo- and heteronuclear (H-F) coupling. Protons ortho to the fluorine atoms will show the largest coupling constants.
-
¹³C NMR: The spectrum will display 13 distinct carbon signals. The carbonyl carbon is expected to appear significantly downfield (around δ 190-195 ppm). The carbons directly bonded to fluorine will show a large one-bond C-F coupling constant (¹JCF), and other carbons in the fluorinated rings will exhibit smaller two- and three-bond couplings.
-
¹⁹F NMR: This is a key technique for characterizing fluorinated compounds. The spectrum should show two distinct signals, one for the fluorine at the 2-position and another for the fluorine at the 3'-position. The chemical shifts will be indicative of their electronic environment, and they may show coupling to each other if through-space interaction is possible, as well as coupling to nearby protons.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch is expected in the region of 1660-1680 cm⁻¹. Additionally, C-F stretching vibrations will be present, typically in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be observed.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 218.20. Common fragmentation patterns for benzophenones include the loss of the phenyl and fluorophenyl groups.
Reactivity and Applications
2,3'-Difluorobenzophenone is a versatile intermediate for further chemical transformations.
-
Nucleophilic Addition to the Carbonyl Group: The ketone functionality can undergo reactions with various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. Reduction with agents like sodium borohydride will yield the corresponding secondary alcohol.
-
Building Block in Medicinal Chemistry: The difluorobenzophenone scaffold is of interest in drug discovery. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can modulate the pKa of nearby functional groups. The benzophenone core itself is found in a number of biologically active molecules.
-
Precursor for Polymers and Materials: Symmetrically substituted difluorobenzophenones, such as the 4,4'-isomer, are important monomers for high-performance polymers like polyether ether ketone (PEEK). While less common, the 2,3'-isomer could be explored for the synthesis of novel polymers with tailored properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2,3'-Difluorobenzophenone is not widely available, general precautions for handling aromatic ketones and fluorinated organic compounds should be followed.
-
General Hazards: Assumed to be an irritant to the eyes, skin, and respiratory system.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Disclaimer: This information is for research and development purposes only. A comprehensive and compound-specific Safety Data Sheet from a reputable supplier should always be consulted before handling this chemical.
References
-
Chemchart. 2-FLUOROBENZOYL CHLORIDE (393-52-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents. [Link]
- Google Patents. CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone.
-
Khan Academy. Friedel-Crafts acylation. [Link]
-
International Journal of Advanced Chemistry Research. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]
-
The Chemical Properties and Synthesis of 2,4'-Difluorobenzophenone. Ningbo Inno Pharmchem Co., Ltd.[Link]
